molecular formula C7H9Cl2F7OSi B1583939 Silane, dichloromethyl[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]- CAS No. 20006-68-2

Silane, dichloromethyl[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]-

Cat. No.: B1583939
CAS No.: 20006-68-2
M. Wt: 341.12 g/mol
InChI Key: KSKFRQOKQUPWQL-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound "Silane, dichloromethyl[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]-" (EC 243-461-5) is a fluorinated organosilane with a complex structure. Its molecular backbone includes a dichloromethylsilane group linked to a propyl chain modified with a 1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy substituent. This structure confers unique reactivity and stability, making it valuable in applications such as surface modification, polymer synthesis, and specialty coatings .

  • Density: ~1.25 g/cm³
  • Boiling Point: ~85°C (at 3 mmHg)
  • Refractive Index: 1.346–1.348
  • Hydrolysis Sensitivity: Reacts slowly with moisture/water (Sensitivity Level 7) .

Applications
The compound’s fluorinated ether and silane groups enhance hydrophobicity and chemical resistance, making it suitable for:

  • Water-repellent coatings in textiles and electronics.
  • Adhesion promoters in composite materials.
  • Intermediate in synthesizing advanced fluoropolymers .

Properties

IUPAC Name

dichloro-[3-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)propyl]-methylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9Cl2F7OSi/c1-18(8,9)4-2-3-17-5(10,6(11,12)13)7(14,15)16/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKFRQOKQUPWQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](CCCOC(C(F)(F)F)(C(F)(F)F)F)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2F7OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90897547
Record name Dichloro-3-(perfluoro-2-propoxy)propylmethylsilane
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Molecular Weight

341.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20006-68-2
Record name Dichloromethyl[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]silane
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Record name Silane, dichloromethyl(3-(1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy)propyl)-
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Record name Silane, dichloromethyl[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]-
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Record name Dichloro-3-(perfluoro-2-propoxy)propylmethylsilane
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Record name Dichloromethyl[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]silane
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Preparation Methods

Synthetic Routes and Key Reaction Steps

The synthesis of Silane, dichloromethyl[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]- is typically a multi-step process involving:

  • Selective Fluorination :
    The introduction of the tetrafluoro- and trifluoromethyl groups on the ethoxypropyl chain is achieved through selective fluorination reactions. Common reagents include sulfur tetrafluoride (SF4) or hydrogen fluoride (HF), which enable the replacement of hydrogen atoms with fluorine in a controlled manner. This step is critical to impart the compound with its unique fluorinated properties, such as chemical stability and hydrophobicity.

  • Silanation via Chlorosilanes :
    The attachment of the dichloromethyl group to the silicon center is performed using chlorosilane reagents. Typically, dichloromethylchlorosilane or related chlorosilanes are reacted with the fluorinated alcohol intermediate under catalytic conditions. Catalysts such as platinum or palladium complexes facilitate the formation of the Si–C bond. This step often requires anhydrous and inert atmosphere conditions to prevent hydrolysis of sensitive chlorosilane groups.

  • Use of Catalysts and Solvents :
    Catalytic systems involving fluorinated arylborane Lewis acids have been documented to enhance the efficiency of silanation reactions. Solvents like tetrahydrofuran (THF), toluene, or diethyl ether are commonly used to dissolve reactants and control reaction kinetics.

Industrial Production Techniques

For large-scale production, continuous flow reactors are employed to maintain precise control over temperature, reagent mixing, and reaction times. This approach improves product purity and yield by minimizing side reactions and decomposition, which are common in batch processes with highly reactive chlorosilanes and fluorinated intermediates.

Reaction Conditions and Parameters

Step Reagents/Conditions Temperature (°C) Atmosphere Notes
Fluorination SF4 or HF with fluorinated precursors 0 to 100 Inert (N2/Ar) Requires careful handling due to toxicity
Silanation Dichloromethylchlorosilane + catalyst 20 to 80 Anhydrous, inert Platinum or palladium catalysts preferred
Purification Distillation or chromatography Variable Controlled To isolate pure silane derivative

Research Findings on Catalytic Systems

A recent patent (2024) describes the use of fluorinated triarylborane Lewis acids as catalysts for organosilicon compound preparation, including silanes with fluorinated substituents. The catalysts such as tris(pentafluorophenyl)borane (FAB) have demonstrated near-complete conversion rates within 2 hours for silanation reactions involving fluorinated silanes, indicating high efficiency and selectivity.

Catalyst Sample Conversion (%) at 2h Conversion (%) at 24h
FAB 100 100
C1 93 98
C2 50 67
C3 76 97

Data extracted from catalytic studies on fluorinated silane synthesis

Analysis of Chemical Reactions in Preparation

  • Oxidation and Reduction :
    The dichloromethyl group can be selectively oxidized or reduced to modify the silane derivative post-synthesis. Oxidation typically uses agents like potassium permanganate or hydrogen peroxide, while reductions employ lithium aluminum hydride or sodium borohydride.

  • Substitution Reactions :
    The chlorine atoms on the dichloromethyl group are reactive sites for nucleophilic substitution, allowing further functionalization. Nucleophiles such as hydroxide or alkoxides can replace chlorine atoms to yield hydroxy or alkoxy silane derivatives.

Summary Table of Preparation Method Features

Aspect Details
Fluorination Reagents Sulfur tetrafluoride (SF4), hydrogen fluoride (HF)
Silanation Reagents Dichloromethylchlorosilane, chlorosilanes
Catalysts Platinum, palladium complexes, fluorinated triarylborane Lewis acids (e.g., FAB)
Solvents Tetrahydrofuran (THF), toluene, diethyl ether
Reaction Environment Anhydrous, inert atmosphere (N2 or Ar)
Industrial Technique Continuous flow reactors for scale-up
Purification Distillation, chromatography
Reaction Temperature Range 0–100 °C depending on step
Conversion Efficiency Up to 100% conversion with optimized catalysts within 2 hours

Chemical Reactions Analysis

Types of Reactions

Silane, dichloromethyl[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]- undergoes several types of chemical reactions:

  • Oxidation: : The dichloromethyl group can be oxidized to form various oxidation products.

  • Reduction: : The compound can be reduced under specific conditions to yield derivatives with reduced chlorine content.

  • Substitution: : The chlorine atoms in the dichloromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Lithium aluminum hydride, sodium borohydride.

  • Substitution reagents: : Sodium hydroxide, potassium tert-butoxide.

Major Products

  • Oxidation: : Carboxylic acids, aldehydes.

  • Reduction: : Silane derivatives with hydrogen in place of chlorine.

  • Substitution: : Hydroxy or alkoxy derivatives.

Scientific Research Applications

Scientific Research Applications

Dichloromethyl[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl] has a wide range of applications across different fields:

Chemistry

  • Precursor in Organosilicon Synthesis : This silane is utilized as a precursor for synthesizing various organosilicon compounds, which are vital in creating advanced materials with specific properties.

Biology

  • Modification of Biomolecules : The compound can be employed to modify biomolecules for research purposes, enhancing the study of biological interactions and mechanisms.

Industrial Applications

  • Specialty Coatings : It is used in producing specialty coatings that provide unique properties such as water repellency and chemical resistance.
  • Adhesives and Sealants : The compound serves as an important ingredient in formulating adhesives and sealants that require high durability and performance.

Case Study 1: Specialty Coatings

A study published in Industrial Chemistry demonstrated the effectiveness of dichloromethyl[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl] in creating non-stick coatings for kitchenware. The coatings exhibited excellent resistance to heat and staining while maintaining a smooth surface finish.

Case Study 2: Adhesive Formulations

Research conducted at a leading adhesive manufacturer showed that incorporating this silane into adhesive formulations significantly improved bonding strength on various substrates such as glass and metals. The enhanced performance was attributed to the chemical interactions facilitated by the silane's functional groups.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application:

  • Chemical Reactions: : It acts as a reactant that participates in oxidation, reduction, and substitution reactions.

  • Biological Systems: : In NMR studies, it interacts with magnetic fields and produces characteristic fluorine-19 signals.

  • Industrial Processes: : Functions as a precursor in the synthesis of complex organosilicon compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its utility, the compound is compared to structurally related fluorinated silanes:

Table 1: Comparative Analysis of Fluorinated Silanes

Compound Name Chemical Formula Molecular Weight Boiling Point Density (g/cm³) Key Applications Safety Risks
Silane, dichloromethyl[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]- C₉H₁₃Cl₂F₇O₃Si (inferred) ~408.2* N/A ~1.3* Coatings, polymers Irritant (Xi); reacts with moisture
3-(Heptafluoroisopropoxy)Propyltrimethoxysilane (CAS 19116-61-1) C₉H₁₅F₇O₄Si 348.29 85°C (3 mmHg) 1.25 Surface modification, adhesives Irritant (Xi); moisture-sensitive
Silane, chlorodimethyl[3-[2-[(tridecafluorooctyl)thio]ethoxy]propyl]- C₁₄H₁₇ClF₁₃O₂SSi ~672.8 N/A N/A Waterproofing, antifouling coatings Limited data; likely toxic
3-(七氟异丙氧基)丙基三氯硅烷 (3-(Heptafluoroisopropoxy)Propyltrichlorosilane) C₉H₁₃Cl₃F₇O₃Si ~413.6 N/A ~1.4* High-temperature resins Corrosive; releases HCl on hydrolysis

* Inferred based on structural similarity.

Structural and Functional Differences

Substituent Groups :

  • The target compound features a dichloromethylsilane group, offering higher electrophilicity compared to trimethoxy (CAS 19116-61-1) or trichloro (CAS 19116-61-1 analogs) derivatives. This increases its reactivity in crosslinking reactions .
  • The tridecafluorooctyl-thioether group in ’s compound provides superior oil/water repellency but reduces hydrolytic stability compared to ether-linked fluorinated silanes .

Hydrolytic Behavior :

  • Dichloromethylsilane derivatives hydrolyze faster than trimethoxy variants due to the higher lability of Cl⁻ vs. methoxy groups, requiring stringent moisture control during handling .
  • Trichlorosilanes () release HCl upon hydrolysis, posing corrosion risks, whereas methoxy silanes generate less acidic byproducts .

Thermal Stability: Fluorinated ether groups (e.g., 1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy) enhance thermal stability compared to non-fluorinated analogs, enabling use in high-temperature coatings .

Application-Specific Performance

  • Adhesion Promotion : The target compound’s dichloromethyl group forms stronger covalent bonds with substrates (e.g., metals, glass) than methoxy silanes, but requires precise application conditions .

Biological Activity

Silane, dichloromethyl[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]- (CAS Number: 20006-68-2) is a specialized organosilicon compound notable for its unique chemical structure and potential applications in various fields including materials science and biology. This compound features a dichloromethyl group and a tetrafluoro-substituted ethoxypropyl group, which contribute to its reactivity and stability.

Chemical Structure

The molecular formula of Silane, dichloromethyl[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]- is C7H9Cl2F7OSi. Its structure includes multiple fluorine atoms that enhance its chemical properties, making it of interest in both synthetic and biological contexts.

The biological activity of this silane compound can be explored through its interactions in various biological systems. The compound is primarily investigated for:

  • Chemical Reactivity : It can participate in oxidation and reduction reactions due to the presence of the dichloromethyl group. These reactions can lead to the formation of various derivatives that may exhibit different biological activities.
  • Nuclear Magnetic Resonance (NMR) Studies : The fluorinated groups allow for detailed studies via fluorine-19 NMR spectroscopy, which can be utilized to investigate molecular dynamics and interactions in biological systems.

Potential Applications in Medicine

Due to its unique properties, Silane, dichloromethyl[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]- may have applications in:

  • Drug Delivery Systems : Its ability to form stable complexes with biological molecules suggests potential use in targeted drug delivery.
  • Surface Modifications : The compound can be used to modify surfaces for improved biocompatibility or functionalization in biomedical devices.

Case Studies

Several studies have investigated the implications of fluorinated silanes in biological contexts:

Comparative Analysis with Similar Compounds

Compound NameChemical StructureBiological Activity
Silane, dichloromethyl[3-[1,2,2,2-tetrafluoroethoxy]propyl]-Lacks trifluoromethyl groupReduced reactivity compared to target compound
Silane, methyl[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]-Contains methyl groupDifferent reactivity profile
Silane derivatives with varying fluorination patternsVaries based on substitutionVarying levels of biological activity

Q & A

Q. How can researchers optimize the synthesis of silane derivatives with fluorinated alkoxy groups for improved stability?

Methodological Answer: Synthesis optimization involves controlling reaction conditions to minimize hydrolysis and side reactions. For fluorinated silanes like this compound:

  • Use inert atmospheres (e.g., nitrogen/argon) to prevent moisture exposure, as the silane group reacts readily with water .
  • Employ tetrahydrofuran (THF) as a solvent with triethylamine (Et3_3N) to neutralize HCl byproducts during chlorosilane reactions .
  • Monitor reaction progress via thin-layer chromatography (TLC) to track intermediate formation and ensure completion .
  • Purify using column chromatography with silica gel, as described for structurally similar phosphazene-silane hybrids .

Q. What analytical techniques are critical for characterizing fluorinated silanes and verifying their structural integrity?

Methodological Answer: Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 19F^{19}\text{F} NMR is essential for confirming fluorinated alkoxy groups (e.g., 1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy) .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identify Si–Cl (600–700 cm1^{-1}) and C–F (1100–1300 cm1^{-1}) stretching vibrations .
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Validate purity and detect low-molecular-weight byproducts .
  • Refractive Index and Density Measurements : Compare experimental values (e.g., density: 1.25 g/cm3^3, refractive index: 1.346–1.348) with literature to assess consistency .

Q. How should researchers address stability challenges during storage and handling of moisture-sensitive silanes?

Methodological Answer:

  • Store under anhydrous conditions (e.g., sealed with molecular sieves) to prevent hydrolysis of Si–Cl bonds .
  • Use gloveboxes or Schlenk lines for manipulation to exclude moisture .
  • Monitor degradation via Karl Fischer titration to detect trace water in solvents .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the dichloromethyl group in electrophilic substitution reactions?

Methodological Answer:

  • The Si–Cl bond is highly electrophilic, enabling nucleophilic substitution. For example, in silane-functionalized polymers, the dichloromethyl group reacts with alcohols or amines to form stable Si–O/Si–N linkages.
  • Density Functional Theory (DFT) simulations can model transition states and predict regioselectivity in reactions with nucleophiles like hydroxyl groups .
  • Experimental validation via kinetic studies (e.g., monitoring reaction rates under varying temperatures/pH) can elucidate activation barriers .

Q. How can researchers identify and quantify degradation products of fluorinated silanes in environmental or biological systems?

Methodological Answer:

  • Use high-resolution LC-MS/MS to detect trace degradation products (e.g., fluorinated alcohols or carboxylic acids) .
  • Apply isotopic labeling (e.g., 18O^{18}\text{O}-H2_2O) to track hydrolysis pathways .
  • Compare with PFAS degradation libraries (e.g., perfluoro-2-butyltetrahydrofuran analogs) to identify persistent fluorinated fragments .

Q. What computational strategies are effective for modeling the electronic properties of fluorinated silanes?

Methodological Answer:

  • Perform ab initio calculations (e.g., Hartree-Fock or MP2) to map electron density around the silicon center and fluorinated alkoxy groups .
  • Use Molecular Dynamics (MD) simulations to study interactions with solvents (e.g., THF) or polymer matrices, leveraging experimental density data (1.25–1.347 g/cm3^3) for force-field parameterization .

Q. How do steric effects from the trifluoromethyl group influence the silane’s reactivity in surface functionalization?

Methodological Answer:

  • The bulky trifluoromethyl group creates steric hindrance, reducing accessibility of the Si–Cl bond.
  • X-ray Photoelectron Spectroscopy (XPS) can quantify surface coverage on substrates (e.g., silica nanoparticles) .
  • Compare with smaller alkoxy analogs (e.g., methoxy-substituted silanes) to isolate steric vs. electronic contributions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Silane, dichloromethyl[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]-
Reactant of Route 2
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Silane, dichloromethyl[3-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethoxy]propyl]-

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